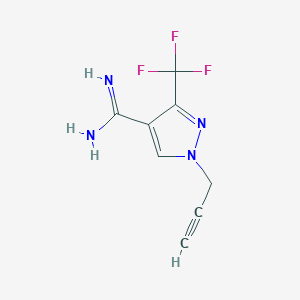
2-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)butanamide
Overview
Description
2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)butanamide, also known as 2-Chloro-N-methyl-N-tetrahydropyran-4-ylbutanamide, is a synthetic organic compound belonging to the class of amides. It is a white crystalline solid with a molecular formula of C8H15ClN2O. It has a melting point of 115-116°C and a boiling point of 192-194°C. It is soluble in water, alcohol, and ether, and insoluble in benzene.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)butanamide is utilized in the synthesis of various chemical structures due to its reactive functional groups. For instance, the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide involved a series of reactions starting from methyl (S)-2-amino-4-(methylthio)butyrate hydrochloride, leading to different intermediates and ultimately yielding the target compound with identified structures through TLC, IR, and ~1HNMR (Zhou Yawen, 2004).
Biological and Agricultural Applications
In the field of agriculture, smoke-derived compounds like 3-methyl-2H-furo[2,3-c]pyran-2-one have shown significant effects on seed germination and plant growth. This compound, found in plant-derived smoke, has been studied for its potential in improving the germination and post-germination growth of various crops such as tomato, okra, bean, and maize. Research has demonstrated that this smoke-derived compound can significantly enhance seed germination rates and vigor, suggesting a possible application as a plant growth promoter or as a seed priming agent to ensure better crop establishment (J. Staden et al., 2006).
Antimitotic Agents and Antimicrobial Applications
The compound has also been investigated in the context of antimitotic agents and antimicrobial applications. For example, chiral isomers of certain carbamate derivatives have shown activity in various biological systems, with S-isomers exhibiting more potent effects. This research highlights the potential of structurally related compounds in developing new therapeutic agents (C. Temple & G. Rener, 1992). Additionally, derivatives of butanamide, such as those synthesized from 3-oxo-N-(pyrimidin-2-yl)butanamide, have been evaluated for antimicrobial properties, showing moderate activity and indicating the compound's relevance in designing new antimicrobial agents (A. Farag et al., 2009).
Environmental and Industrial Applications
Further research into compounds like 2H-furo[2,3-c]pyran-2-ones, which are related to this compound, has explored their role in environmental and industrial applications. These compounds have been identified as germination stimulants present in smoke, with potential uses in enhancing seed germination and plant growth, contributing to agricultural productivity and environmental restoration projects (G. Flematti et al., 2009).
properties
IUPAC Name |
2-chloro-N-methyl-N-(oxan-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12(2)8-4-6-14-7-5-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIKWDNCVEIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1CCOCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



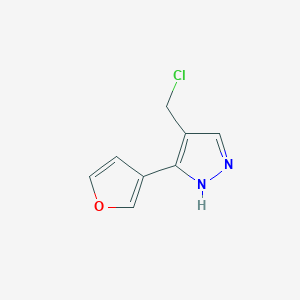
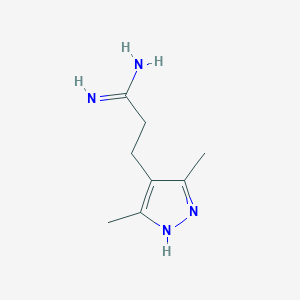
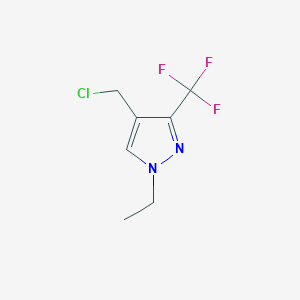
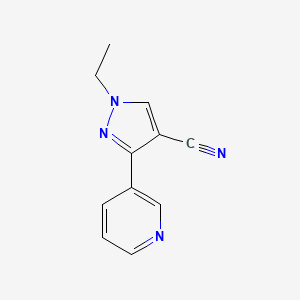
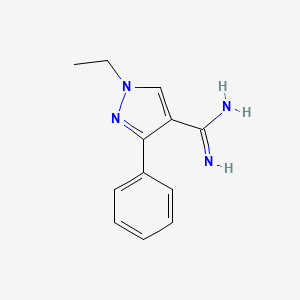
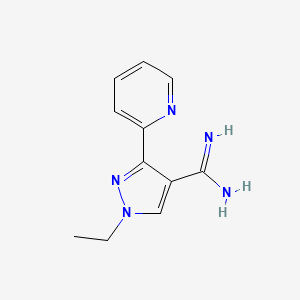
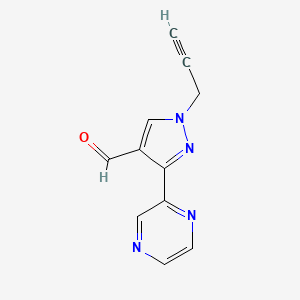

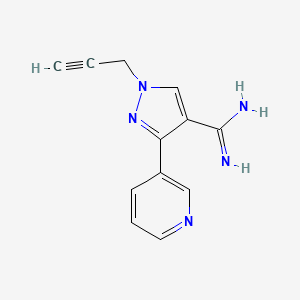

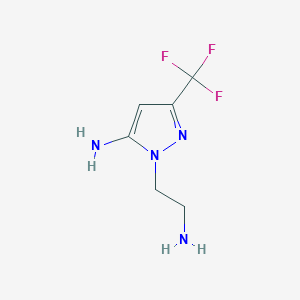
![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)

